9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Overview
Description
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol It is a fluorinated derivative of benzoxepin, characterized by the presence of a fluorine atom at the 9th position and a hydroxyl group at the 5th position of the tetrahydrobenzoxepin ring
Preparation Methods
The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and epoxide derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5th position can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The fluorine atom at the 9th position can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
Scientific Research Applications
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can be compared with other similar compounds, such as:
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin: Lacks the hydroxyl group at the 5th position.
2,3,4,5-Tetrahydro-1-benzoxepin-5-ol: Lacks the fluorine atom at the 9th position.
9-Fluoro-1-benzoxepin-5-ol: Lacks the tetrahydro structure.
2,3,4,5-Tetrahydro-1-benzoxepin: Lacks both the fluorine atom and the hydroxyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,12H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJRSCASWPUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)F)OC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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